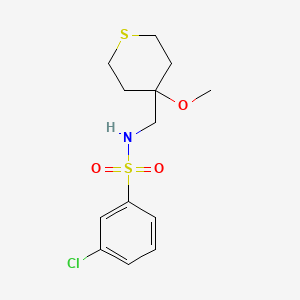
3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as "compound X" and has been extensively studied for its unique properties and potential therapeutic benefits.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been explored for their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Selectivity and Mode of Action
Research on chlorsulfuron, a compound related to benzenesulfonamides, has provided insights into the biological basis for its selectivity as a herbicide for cereals. The ability of tolerant plants to metabolize chlorsulfuron into inactive products explains its selective action against broadleaf weeds while sparing crops like wheat and barley (Sweetser, Schow, & Hutchison, 1982). Additionally, the inhibition of plant cell division by chlorsulfuron demonstrates its mode of action, providing a foundation for developing more selective and effective herbicides (Ray, 1982).
Anti-HIV and Antifungal Activities
The synthesis of new benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety has been studied for their potential anti-HIV and antifungal activities. This research highlights the importance of chemical modifications in benzenesulfonamide structures to enhance their biological activities, offering pathways for the development of new therapeutic agents (Zareef et al., 2007).
Anticancer Potential
The study of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(alkylmethylthio)benzenesulfonamide derivatives has shown promising in vitro antitumor activity against a range of human tumor cell lines. This research indicates the potential of benzenesulfonamide derivatives in the development of new anticancer drugs (Sławiński et al., 2012).
Environmental Impact and Degradation Studies
Investigations into the degradation of chlorsulfuron in soil have provided valuable information on the environmental impact of herbicides related to benzenesulfonamides. Understanding the factors that influence the persistence and breakdown of these compounds in the environment aids in assessing their long-term ecological effects and in developing strategies for mitigating potential risks (Joshi, Brown, & Romesser, 1985).
Propriétés
IUPAC Name |
3-chloro-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S2/c1-18-13(5-7-19-8-6-13)10-15-20(16,17)12-4-2-3-11(14)9-12/h2-4,9,15H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPDRHFRFXJVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2752103.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)
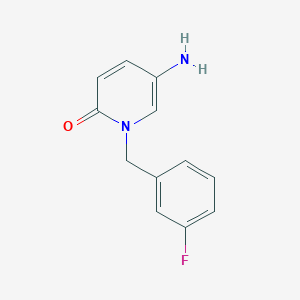

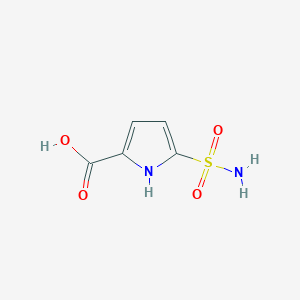
![N-(4-methoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2752114.png)
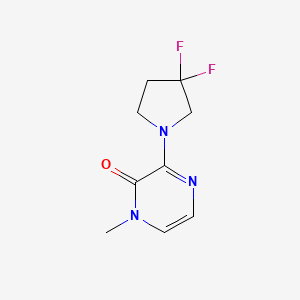
![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)
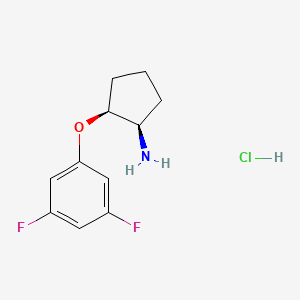
![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2752121.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)
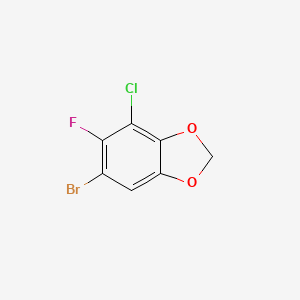
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2752124.png)